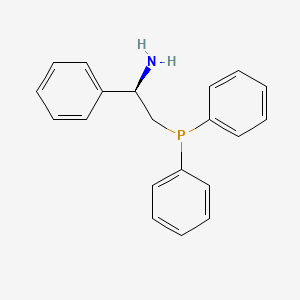

(R)-2-(二苯基膦基)-1-苯乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds like “®-2-(Diphenylphosphino)-1-phenylethanamine” belong to a class of compounds known as phosphines. These are characterized by the presence of a phosphorus atom bonded to carbon atoms . They are often used as ligands in the field of coordination chemistry and catalysis .

Synthesis Analysis

The synthesis of phosphines typically involves the reaction of a phosphorus halide with a Grignard or organolithium reagent. The specific synthesis route for “®-2-(Diphenylphosphino)-1-phenylethanamine” would depend on the starting materials and reaction conditions .Molecular Structure Analysis

The molecular structure of phosphines is typically determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Phosphines can participate in a variety of chemical reactions. They can act as nucleophiles, forming adducts with electrophiles. They can also act as ligands, binding to metal centers in coordination complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of phosphines depend on their molecular structure. These properties can include melting point, boiling point, solubility, and reactivity .科学研究应用

Asymmetric Hydrogenation

This compound plays a significant role in asymmetric hydrogenation . The application of first-row transition metals in asymmetric hydrogenation and asymmetric transfer hydrogenation is a key area of research . The catalytic behavior of 3d metals is significantly different from that of 4d and 5d metals .

Catalyst in Chemical Reactions

The compound is used as a catalyst in various chemical reactions . It is particularly useful in reactions involving first-row transition metals .

Synthesis of Binaphthyl-based Phosphine and Phosphite Ligands

The compound is used in the synthesis of binaphthyl-based phosphine and phosphite ligands . These ligands have earned considerable relevance due to their versatility as ligands in enantioselective metal-catalysed reactions .

Asymmetric Catalysis

The compound is used in the field of asymmetric catalysis . The development of large scale synthesis of enantiopure and thermally stable ®- and (S)-BINOL molecules constitutes a key milestone in this field .

Preparation of Optically Active Products

The compound is used in the preparation of optically active products with the desired enantiopurity . This is particularly relevant in the field of pharmaceuticals, where the chirality of a molecule can significantly affect its biological activity.

Functionalisation of Binaphthyl-based Phosphorus Ligands

The compound is used in the functionalisation of binaphthyl-based phosphorus ligands for use in alternative reaction media . This is particularly relevant in the search for environmentally benign chemical catalytic processes .

安全和危害

未来方向

属性

IUPAC Name |

(1R)-2-diphenylphosphanyl-1-phenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20NP/c21-20(17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,21H2/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNYDYNCOCRMDG-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20NP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30855641 |

Source

|

| Record name | (1R)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(Diphenylphosphino)-1-phenylethanamine | |

CAS RN |

141096-35-7 |

Source

|

| Record name | (1R)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Tert-butyl-2-(1-methoxycarbonyloxy-2-methylpropan-2-yl)-5-nitrophenyl] methyl carbonate](/img/structure/B596385.png)

![N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine](/img/structure/B596387.png)